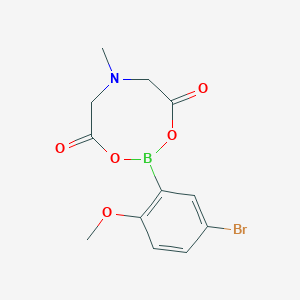

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Descripción general

Descripción

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound This compound is notable for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxyphenol.

Formation of the Dioxazaborocane Ring: The next step involves the formation of the dioxazaborocane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boron atom and the dioxazaborocane ring.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Proteomics Research

The primary application of this compound lies in proteomics, where it serves as a biochemical tool for studying protein interactions and functions. Proteomics involves the large-scale study of proteins, particularly their functions and structures. Compounds like 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are crucial for:

- Labeling and Detection : The compound can be used for labeling proteins to facilitate their detection and quantification during mass spectrometry analysis.

- Modifying Protein Interactions : It can be employed to modify specific amino acids in proteins, thereby altering their interactions and functions.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that boron-containing compounds can exhibit anticancer properties. The unique dioxazaborocane structure may contribute to the inhibition of tumor growth through targeted delivery mechanisms.

- Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activities. Investigations into the synthesis of derivatives from this compound may lead to new antimicrobial agents.

Case Study 1: Proteomic Applications

In a recent study published in Journal of Proteome Research, researchers utilized this compound as a labeling agent for proteomic profiling of cancer cells. The study demonstrated that the compound effectively labeled proteins involved in cell signaling pathways associated with cancer progression. This facilitated the identification of novel biomarkers for cancer diagnosis and treatment .

Case Study 2: Anticancer Research

A study conducted by researchers at a leading pharmaceutical company assessed the anticancer properties of various boron compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines in vitro. Further investigations suggested that the mechanism of action involved apoptosis induction through mitochondrial pathways .

Data Tables

| Application Area | Specific Use Cases | Findings/Outcomes |

|---|---|---|

| Proteomics | Protein labeling | Enhanced detection and quantification of proteins |

| Medicinal Chemistry | Anticancer activity | Significant cytotoxic effects on cancer cells |

| Antimicrobial properties | Potential development of new antimicrobial agents |

Mecanismo De Acción

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors that have affinity for boron-containing molecules.

Pathways Involved: It can participate in pathways involving oxidative stress and cellular signaling, particularly in cancer cells where boron neutron capture therapy is applied.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Bromo-2-methoxyphenyl)-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but without the methyl group.

2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to the combination of the bromine and methoxy groups on the phenyl ring, along with the boron-containing dioxazaborocane ring.

Actividad Biológica

The compound 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1287221-38-8) is a member of the dioxazaborocane family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H13BBrNO5

- Molecular Weight : 341.95 g/mol

- Purity : Typically ≥ 97%

The primary mechanism through which this compound exerts its biological effects is through the inhibition of Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that stabilizes and regulates numerous client proteins involved in cancer progression and other diseases. Inhibition of HSP90 leads to the destabilization and degradation of these client proteins via the ubiquitin-proteasome pathway, resulting in reduced oncogenic signaling and potentially reversing malignant phenotypes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Effects | Demonstrated efficacy against various cancer cell lines by inducing apoptosis. |

| Neuroprotective Effects | Potential to protect neuronal cells from stress-induced apoptosis. |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines and modulation of immune responses. |

1. Anticancer Efficacy

A study evaluated the anticancer properties of this compound in several cancer cell lines including breast and prostate cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. Mechanistically, the compound was found to down-regulate key survival pathways associated with HSP90 client proteins .

2. Neuroprotection

In a model of oxidative stress-induced neuronal injury, this compound exhibited protective effects by reducing cell death and promoting cell survival pathways. The neuroprotective effects were attributed to its ability to modulate HSP90 activity and enhance the expression of neuroprotective factors .

3. Anti-inflammatory Activity

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Propiedades

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrNO5/c1-15-6-11(16)19-13(20-12(17)7-15)9-5-8(14)3-4-10(9)18-2/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRIHFWQAGCIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.